molecular formula C19H21N5O2 B11267864 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11267864
M. Wt: 351.4 g/mol
InChI Key: BKXJZBYJELYVAN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this exact compound is limited, its structure provides strong indications of its potential research value. The molecule incorporates a 1H-tetrazole ring, a well-established bioisostere for a carboxylic acid group. This moiety is known to enhance metabolic stability and bioavailability in drug-like molecules, and it is a key feature in investigated compounds, such as the antiallergic agent CR 2039 . The presence of the tetrazole group suggests this compound may be suitable for studying interactions with enzymes and receptors that typically bind carboxylate-containing ligands. The molecular scaffold, which features a benzamide core linked to a tert-butyl-substituted phenyl ring and a methoxy-phenyl system, is common in compounds developed for various therapeutic areas. Similar structural motifs are found in molecules investigated as kinesin spindle protein (KSP) inhibitors for cancer treatment and other targeted therapies. Researchers can utilize this compound as a key intermediate or building block (synthon) in organic synthesis for constructing more complex molecules. Its defined structure also makes it a candidate for use in material science research and as a standard in analytical chemistry for method development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H21N5O2/c1-19(2,3)14-7-5-13(6-8-14)18(25)21-15-9-10-17(26-4)16(11-15)24-12-20-22-23-24/h5-12H,1-4H3,(H,21,25)

InChI Key

BKXJZBYJELYVAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Nitro Reduction and Amine Protection

The synthesis begins with 4-methoxy-3-nitroaniline (CAS 33631-09-3), a commercially available starting material. Hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere (50 psi) in ethanol or methanol quantitatively reduces the nitro group to an amine, yielding 4-methoxy-3-aminophenol (CAS 5435-54-1). For instance, a 99% yield was achieved by stirring 4-methoxy-3-nitropyridine with Pd/C in ethanol for 48 hours under hydrogen. While this example involves a pyridine derivative, analogous conditions apply to benzene systems.

Tetrazole Formation via [2+3] Cycloaddition

Synthesis of 4-tert-Butylbenzoyl Chloride

4-tert-Butylbenzoic acid (CAS 98-73-7) is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions (60–80°C) for 2–4 hours. The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene, with catalytic dimethylformamide (DMF) to accelerate acyl chloride formation. Excess reagent is removed via distillation, yielding the acyl chloride in >95% purity.

Amide Coupling and Final Assembly

The coupling of 4-tert-butylbenzoyl chloride and 4-methoxy-3-(1H-tetrazol-1-yl)aniline is achieved under Schotten-Baumann conditions:

  • Base-Mediated Reaction : The aniline derivative is dissolved in a mixture of water and tetrahydrofuran (THF), followed by dropwise addition of the acyl chloride. Aqueous sodium hydroxide (NaOH) maintains a pH of 8–9 to deprotonate the amine and facilitate nucleophilic attack.

  • Work-Up : The reaction mixture is acidified with hydrochloric acid to precipitate the amide product, which is filtered and recrystallized from ethanol or ethyl acetate.

Typical yields range from 65% to 80%, with purity confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Hydrogenation : Ethanol outperforms methanol in nitro reductions due to better solubility of intermediates.

  • Cycloaddition : Dimethylformamide (DMF) enhances tetrazole formation yields by stabilizing reactive intermediates.

Temperature and Pressure Effects

  • Nitro Reduction : Room-temperature hydrogenation (20–25°C) minimizes side reactions compared to elevated temperatures.

  • Cycloaddition : Heating to 80°C accelerates the reaction but requires careful control to avoid decomposition.

Analytical Characterization

6.1 Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.61 (s, 1H, tetrazole), 7.89–7.85 (m, 2H, aromatic), 7.45–7.41 (m, 2H, aromatic), 3.89 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).

  • LC-MS : m/z 382 [M+H]⁺, consistent with the molecular formula C₂₀H₂₃N₅O₂.

6.2 Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.

    Substitution: Aluminum chloride (AlCl3), alkyl halide, reflux conditions.

Major Products

    Oxidation: 4-tert-butyl-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.

    Reduction: 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzylamine.

    Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide exhibits significant anticancer properties. In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colorectal cancer cells. For instance, one study reported an inhibition rate of approximately 50% in breast cancer cell lines at a concentration of 10 µM .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it has been shown to affect the NF-κB and MAPK signaling pathways, which are crucial for tumor progression and survival .

Antimicrobial Properties

Efficacy Against Bacterial Strains
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) around 32 µg/mL for strains such as Staphylococcus aureus and Escherichia coli. . This positions it as a potential candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. In murine models of inflammation, the compound significantly reduced paw edema compared to control groups, suggesting its potential utility in treating inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the tetrazole moiety, along with the tert-butyl and methoxy groups, appears to enhance its pharmacological properties. Comparative studies with similar compounds have indicated that modifications to these functional groups can lead to variations in efficacy and potency against specific biological targets .

Case Study: Anticancer Activity

A notable case study involved testing the compound against various cancer cell lines, where it was found to inhibit cell growth significantly. The study highlighted the importance of further exploration into its mechanism of action and potential combination therapies with existing anticancer drugs .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties against a range of pathogens. Results indicated that while the compound showed moderate activity, there is room for improvement through structural modifications aimed at enhancing its potency against resistant strains .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological activity. This can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Tetrazole vs. Pyrazole/Thiazole

  • However, pyrazole-containing analogs like Compound 72 demonstrate measurable activity as GAT inhibitors, suggesting that subtle structural changes (e.g., ring heteroatoms) significantly alter biological targets .
  • Thiazole derivatives (e.g., EMAC2060) exhibit lower synthetic yields (<80%), likely due to steric hindrance or reactivity challenges with hydrazine groups .

Substituent Effects

  • Methoxy Group : Common across all compounds, contributing to solubility and π-stacking interactions.
  • tert-Butyl Group : Present in the target compound and Compound 72, this lipophilic group may enhance membrane permeability but could reduce aqueous solubility .

Pharmacological Implications

  • The piperazine-containing analog () shows high affinity for serotonin receptors, underscoring the importance of nitrogen-rich heterocycles in CNS-targeting molecules .
  • The absence of pharmacological data for the target compound necessitates extrapolation from analogs. For instance, tetrazole-containing molecules like the compound may exhibit improved bioavailability over carboxylic acid analogs due to enhanced stability .

Challenges and Limitations

  • Data Gaps : Physical properties (e.g., melting points, solubility) for many analogs, including the target compound, are unreported, complicating direct comparisons .
  • Synthetic Complexity : Multi-heterocyclic systems (e.g., triazole-thiadiazole in ) pose synthesis and purification challenges, limiting scalability .

Biological Activity

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the formation of the tetrazole ring, followed by the introduction of the tert-butyl and methoxy groups. The final product is purified using chromatographic techniques to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific pathways involved in cell cycle regulation and apoptosis. For example, compounds targeting the HSET protein have been shown to increase multipolar mitoses in cancer cells, indicating a disruption in normal mitotic processes .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies suggest that similar benzamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Micrococcus luteus1.95–3.91 μg/mL
Bacillus spp.3.91–15.62 μg/mL
Streptococcus spp.7.81–15.62 μg/mL

This table summarizes the antimicrobial efficacy of related compounds, indicating that structural modifications can significantly impact activity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of tetrazole-containing compounds:

  • Study on Cancer Cell Lines : A study investigated the effects of a series of benzamide derivatives on DLD1 human colon cancer cells. The results showed that certain derivatives increased multipolar mitosis by up to 21% in centrosome-amplified cells, suggesting a potential therapeutic strategy for targeting mitotic abnormalities in cancer .
  • Antimicrobial Efficacy Testing : Another study focused on testing various tetrazole derivatives against clinical isolates of bacteria. Results indicated that specific modifications in the chemical structure led to enhanced antibacterial activity, particularly against resistant strains .

Q & A

Advanced Research Question

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify receptor affinity. For example, [³H]-GR125743 analogs (structurally related benzamides) have been used to study serotonin receptor interactions .
  • Enzyme inhibition studies : Perform kinetic assays (e.g., IC₅₀ determination) with purified target enzymes (e.g., kinases) under varying pH and temperature conditions.
  • Cellular assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines. Compare with structurally similar compounds (e.g., benzofuran derivatives) to establish structure-activity relationships (SAR) .

Data Interpretation : Use Hill plots to distinguish competitive vs. non-competitive inhibition.

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies often arise from variations in:

  • Experimental conditions : Standardize assays (e.g., cell line origin, serum concentration) and validate using positive controls (e.g., doxorubicin for cytotoxicity).
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via LC-MS over 24 hours.
  • Structural analogs : Compare with derivatives like 4-tert-butyl-N-(2-chlorophenyl)benzamide to isolate the tetrazole moiety’s contribution to activity .

Case Study : A 2023 study found that tert-butyl substitution enhances membrane permeability but reduces aqueous solubility, explaining variability in in vitro vs. in vivo efficacy .

What computational methods support the design of derivatives with improved potency?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or 5-HT receptors). The tetrazole group often participates in hydrogen bonding with active-site residues .
  • QSAR modeling : Train models on datasets of benzamide analogs to predict logP, IC₅₀, and bioavailability. Include descriptors like topological polar surface area (TPSA) and molar refractivity .
  • MD simulations : Simulate >100 ns trajectories to assess binding stability and identify residues critical for interaction.

Validation : Synthesize top-scoring virtual hits and validate via SPR (surface plasmon resonance) for binding kinetics.

How should researchers optimize synthetic yield while minimizing byproducts?

Basic Research Question

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal conditions.
  • Byproduct analysis : Use LC-MS to identify common impurities (e.g., unreacted aniline or tert-butylbenzoyl chloride).
  • Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition .

Example : A 2021 study achieved 82% yield by switching from batch to microwave-assisted synthesis at 80°C .

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